5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)furan-2-carboxamide
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Overview
Description
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, a 3-chloro-2-methylphenyl group, and a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine, such as 2-nitroaniline, in the presence of coupling reagents like carbodiimides.
Substitution with 3-chloro-2-methylphenyl Group: The 3-chloro-2-methylphenyl group can be introduced through a substitution reaction, where a suitable precursor, such as 3-chloro-2-methylbenzoyl chloride, reacts with the furan ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group in the 3-chloro-2-methylphenyl moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of furan-2,3-diones.
Reduction: Formation of 5-(3-chloro-2-methylphenyl)-N-(2-aminophenyl)furan-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. For example, its derivatives may be evaluated for their efficacy as drug candidates for various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)furan-2-carboxamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes, disrupting their function. If it has anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or enzymes involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
5-(3-chloro-2-methylphenyl)-N-(2-aminophenyl)furan-2-carboxamide: A reduced derivative with an amino group instead of a nitro group.
5-(3-chloro-2-methylphenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide: A derivative with a hydroxy group instead of a nitro group.
Uniqueness
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)furan-2-carboxamide is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical reactivity and potential biological activities. Its combination of substituents allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-12(5-4-6-13(11)19)16-9-10-17(25-16)18(22)20-14-7-2-3-8-15(14)21(23)24/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDAIKZALRGZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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